Retaspimycin

Solubility Formulation Science Intravenous Drug Delivery

Select Retaspimycin (IPI-504) for rigorously reproducible oncology research. Unlike 17-AAG (~50 μg/mL solubility), this hydroquinone hydrochloride salt achieves >200 mg/mL aqueous solubility—a ~4,000-fold improvement—enabling saline-based IV delivery without confounding organic solubilizers. Validated in GIST xenografts (69–84% tumor reduction), trastuzumab-resistant HER2+ models, and synergistic bortezomib combinations (77–98% tumor inhibition). Ensure your Hsp90 inhibition studies are free from formulation artifacts and dosing variability. Order now for immediate research use.

Molecular Formula C31H45N3O8
Molecular Weight 587.7 g/mol
CAS No. 857402-23-4
Cat. No. B1249870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRetaspimycin
CAS857402-23-4
Synonyms17-(allylamino)-17-demethoxy-geldanamycin
17-(allylamino)-17-demethoxygeldanamycin
17-AAG
17-allyl-aminogeldanamycin
17-allylamino-17-demethoxygeldanamycin
17-allylamino-17-demethoxygeldanamycin hydroquinone
17-allylamino-17-demethoxygeldanamycin hydroquinone salt
17-allylamino-geldanamycin
17-allylaminogeldanamycin
17-N-allylamino-17-demethoxygeldanamycin
17AAG
CNF1010
IPI 493
IPI 504
IPI-493
IPI-504
IPI493
IPI504
NSC 330507
NSC-330507
retaspimycin hydrochloride
tanespimycin
Molecular FormulaC31H45N3O8
Molecular Weight587.7 g/mol
Structural Identifiers
SMILESCC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=C(C(=C2O)C1)NCC=C)O)C)OC)OC(=O)N)C)C)O)OC
InChIInChI=1S/C31H45N3O8/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35/h8-11,15-17,19,24-25,27,29,33,35-37H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38)/b11-9-,18-10+,20-15+/t17-,19+,24+,25+,27-,29+/m1/s1
InChIKeyOAKGNIRUXAZDQF-TXHRRWQRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Retaspimycin (CAS 857402-23-4): An Evidence-Based Overview for Scientific Procurement


Retaspimycin (IPI-504) is a semi-synthetic hydroquinone hydrochloride derivative of geldanamycin that functions as a potent small-molecule inhibitor of heat shock protein 90 (Hsp90), targeting the N-terminal ATP/ADP-binding pocket with EC50 values of 119 nM for both Hsp90 and the endoplasmic reticulum homolog Grp94 [1]. This compound is structurally distinguished from its parent compound tanespimycin (17-AAG) by reduction of the benzoquinone moiety to the corresponding hydroquinone, yielding a hydrochloride salt with markedly improved aqueous solubility and pharmaceutical handling properties [2]. Retaspimycin has advanced to multiple Phase II and III clinical investigations for indications including gastrointestinal stromal tumors (GIST), non-small cell lung cancer (NSCLC), HER2-positive breast cancer, and multiple myeloma, underscoring its translational relevance for oncology-focused research and development programs [3].

Why Retaspimycin Cannot Be Substituted with Generic 17-AAG or 17-DMAG Analogs


While retaspimycin, tanespimycin (17-AAG), and alvespimycin (17-DMAG) all belong to the ansamycin class of Hsp90 inhibitors, their physicochemical properties, formulation requirements, and clinical translatability differ substantially—rendering direct substitution scientifically and logistically invalid. The most pronounced distinction lies in aqueous solubility: 17-AAG exhibits extremely poor aqueous solubility (≈50 μg/mL), necessitating complex organic solvent-based formulations that introduce confounding toxicities, dosing variability, and experimental noise [1]. In contrast, retaspimycin as the hydroquinone hydrochloride salt achieves aqueous solubility exceeding 200 mg/mL—a differential factor of approximately 4,000-fold—enabling simple saline-based intravenous delivery without organic solubilizers and reducing off-target formulation-related artifacts in both in vitro and in vivo models [2]. Furthermore, 17-DMAG, despite improved oral bioavailability, carries distinct hepatotoxicity and metabolic liabilities not shared by retaspimycin [3]. These formulation-dependent differences directly impact experimental reproducibility, dosing accuracy, and the interpretation of pharmacodynamic outcomes, making inter-compound substitution scientifically unsound without full re-validation of all experimental parameters.

Retaspimycin Quantitative Differentiation Evidence: Comparator-Based Head-to-Head Data Guide


Aqueous Solubility: Retaspimycin Achieves 4,000-Fold Greater Solubility Versus 17-AAG

Retaspimycin demonstrates aqueous solubility of >200 mg/mL as the hydrochloride salt, compared to approximately 50 μg/mL for its parent compound 17-AAG (tanespimycin), representing a calculated >4,000-fold improvement in aqueous solubility [1]. This differential eliminates the requirement for organic solubilizing agents such as DMSO or Cremophor, which are mandatory for 17-AAG formulation and are known to contribute to adverse infusion reactions, hemolysis, and formulation-dependent variability in preclinical and clinical settings.

Solubility Formulation Science Intravenous Drug Delivery

Hsp90 Binding Affinity: Retaspimycin Exhibits ~2-Fold Higher Apparent Affinity Than 17-AAG

In direct biochemical binding assays, retaspimycin (IPI-504) binds to Hsp90 with approximately 2-fold higher apparent affinity compared to 17-AAG . For the endoplasmic reticulum homolog Grp94, retaspimycin and 17-AAG exhibit EC50 values of 119±18 nM and 124±53 nM, respectively, demonstrating comparable potency at this target with reduced inter-assay variability for retaspimycin . These data indicate that retaspimycin maintains or modestly exceeds the target engagement potency of 17-AAG while providing superior pharmaceutical handling properties.

Target Engagement Binding Affinity Hsp90 Inhibition

In Vivo Tumor Retention: Retaspimycin Demonstrates Selective Tumor Tissue Accumulation

In RPMI-8226 multiple myeloma xenograft-bearing mice, retaspimycin (IPI-504) administered intravenously at 50 mg/kg demonstrated selective retention in tumor tissue relative to plasma, with sustained tumor drug levels detectable over extended time points post-administration [1]. This preferential tumor accumulation is not a reported characteristic of the parent compound 17-AAG and may contribute to the observed in vivo efficacy at clinically achievable doses [2]. The selective tumor retention phenomenon provides a pharmacologic rationale for the compound's antitumor activity in solid tumor xenograft models.

Pharmacokinetics Tumor Targeting Tissue Distribution

GIST Xenograft Efficacy: Retaspimycin Single-Agent Tumor Volume Reduction of 69-84%

In gastrointestinal stromal tumor (GIST) xenograft models, retaspimycin (IPI-504) administered as a single agent at 100 mg/kg orally three times per week produced substantial tumor volume reductions from baseline: 84% reduction in the GIST-PSW model (exon 11 KIT mutation) and 69% reduction in the GIST-882 model (exon 13 KIT mutation) [1]. These reductions were accompanied by decreased mitotic activity, tumor necrosis, and KIT oncoprotein degradation, confirming mechanism-based antitumor activity. When combined with imatinib in the GIST-PSW model, a 66% tumor regression was observed, indicating enhanced combinatorial efficacy [1].

In Vivo Efficacy Gastrointestinal Stromal Tumor Xenograft Model

Combination Synergy with Bortezomib: Tumor Growth Inhibition of 77-98% in Multiple Myeloma Xenografts

In an RPMI-8226 human multiple myeloma xenograft model, the combination of retaspimycin (IPI-504) with the proteasome inhibitor bortezomib produced tumor growth inhibition ranging from 77% to 98%, which was significantly greater than the inhibition achieved with either single agent alone [1]. The combination index (CI) values in mantle cell lymphoma cells ranged from 0.53 to 1.094, confirming synergistic (CI < 1.0) to additive interaction across tested concentrations [2]. This synergy is mechanistically linked to coordinated disruption of cellular protein homeostasis through simultaneous Hsp90 and proteasome inhibition [1].

Combination Therapy Multiple Myeloma Drug Synergy

HER2 Degradation in Trastuzumab-Resistant Breast Cancer: Dose-Dependent HER2 Suppression

In both trastuzumab-sensitive and trastuzumab-resistant HER2-positive breast cancer cell lines, retaspimycin (0-500 nM) produced dose-dependent decreases in HER2 protein expression and suppressed both Akt and MAPK signaling pathways . Critically, this HER2 degradation activity was maintained in trastuzumab-resistant models, where standard anti-HER2 therapy loses efficacy. In vivo, retaspimycin inhibited the growth of both trastuzumab-sensitive and trastuzumab-resistant tumor xenografts when administered either as a single agent or in combination with trastuzumab [1]. This retained activity in the resistant setting distinguishes Hsp90 inhibition as a mechanism capable of overcoming acquired resistance to HER2-targeted agents.

HER2-Positive Breast Cancer Trastuzumab Resistance Hsp90 Client Degradation

High-Impact Research and Industrial Application Scenarios for Retaspimycin


Gastrointestinal Stromal Tumor (GIST) Xenograft Efficacy and KIT Degradation Studies

Retaspimycin is validated for use in GIST xenograft models carrying distinct KIT mutations (exon 11 GIST-PSW and exon 13 GIST-882), where single-agent oral administration at 100 mg/kg (3x weekly) produces 69-84% tumor volume reductions from baseline, accompanied by KIT oncoprotein degradation, proliferation arrest, and tumor necrosis [1]. This model system is directly relevant for investigating Hsp90 inhibition as a therapeutic strategy in KIT-driven malignancies, including studies of combination regimens with imatinib or sunitinib that demonstrate enhanced antitumor activity relative to single-agent therapy [1]. Researchers should note that combination treatments in these models were associated with histologic evidence of liver damage, necessitating appropriate monitoring endpoints [1].

Trastuzumab-Resistant HER2-Positive Breast Cancer Mechanistic Investigation

Retaspimycin is particularly suited for research programs investigating mechanisms of trastuzumab resistance and Hsp90 inhibition as a bypass strategy. The compound (0-500 nM) produces dose-dependent HER2 protein degradation and suppression of both Akt and MAPK signaling pathways in trastuzumab-resistant HER2+ breast cancer cell lines, with efficacy equivalent to that observed in trastuzumab-sensitive models . In vivo, retaspimycin inhibits the growth of trastuzumab-resistant tumor xenografts as both single agent and in combination with trastuzumab [2]. This application scenario is directly supported by Phase 2 clinical investigation data demonstrating the safety and tolerability of retaspimycin (300 mg/m² weekly) combined with trastuzumab in patients with heavily pretreated metastatic HER2+ breast cancer, with stable disease observed in 62% of patients [2].

Multiple Myeloma Combination Therapy with Proteasome Inhibitors

Retaspimycin is validated for combination studies with proteasome inhibitors (e.g., bortezomib) in multiple myeloma models, where the combination achieves 77-98% tumor growth inhibition in RPMI-8226 xenografts—significantly exceeding single-agent efficacy [3]. Synergistic interaction is confirmed by combination index values ranging from 0.53 to 1.094 [4]. This combination strategy exploits coordinated disruption of cellular protein homeostasis through dual Hsp90 and proteasome inhibition and is supported by Phase 1 clinical data establishing retaspimycin single-agent safety and MTD determination (400 mg/m² IV twice weekly) in relapsed/refractory multiple myeloma patients [5]. Researchers should note that retaspimycin exhibits a mean half-life of approximately 2-4 hours in this patient population, with AUC increasing proportionally with dose [5].

Formulation and Drug Delivery Research on Soluble Hsp90 Inhibitor Platforms

The >4,000-fold aqueous solubility advantage of retaspimycin (>200 mg/mL as hydrochloride salt) over 17-AAG (≈50 μg/mL) makes this compound an ideal reference standard for formulation science studies investigating solubilized Hsp90 inhibitor delivery platforms [6]. Retaspimycin enables simple saline-based intravenous infusion without the confounding variables introduced by organic solubilizers (DMSO, Cremophor, or emulsion formulations) that are mandatory for 17-AAG delivery and are known to contribute to infusion reactions, hemolysis, and formulation-dependent variability in preclinical and clinical settings [6]. This property also facilitates investigation of the dynamic in vivo redox equilibrium between retaspimycin (hydroquinone) and 17-AAG (quinone), which is pH- and enzyme-mediated and observed in both preclinical models and human clinical trials [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Retaspimycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.